Functional Selectivity Profile: Full 5-HT2C Agonism (87% of 5-HT) with Dual 5-HT2A Partial Agonism vs. Lorcaserin's High Selectivity
PNU-22394 behaves as a near-full agonist at 5-HT2C receptors (87% of the maximal 5-HT response) while simultaneously acting as a partial agonist at 5-HT2A receptors (65% of 5-HT). In contrast, lorcaserin—a clinically developed 5-HT2C agonist—displays >100-fold functional selectivity for 5-HT2C over 5-HT2A with essentially negligible 5-HT2A activation [1]. This difference means that PNU-22394 activates 5-HT2A to a therapeutically relevant degree, whereas lorcaserin largely spares this receptor. For researchers studying 5-HT2A/5-HT2C crosstalk or ibogalog-mediated neuroplasticity, PNU-22394 provides dual-receptor engagement that lorcaserin cannot surrogate.
| Evidence Dimension | Functional efficacy (% of 5-HT maximal response) at 5-HT2C and 5-HT2A receptors |
|---|---|
| Target Compound Data | 5-HT2C: 87% (near-full agonist); 5-HT2A: 65% (partial agonist); 5-HT2B: <15% (weak partial agonist) |
| Comparator Or Baseline | Lorcaserin: >100-fold functional selectivity for 5-HT2C over 5-HT2A; 5-HT2A efficacy negligible |
| Quantified Difference | PNU-22394 activates 5-HT2A at ~65% maximal efficacy vs. lorcaserin's negligible 5-HT2A activation; lorcaserin's 5-HT2C/5-HT2A selectivity ratio exceeds 100-fold vs. PNU-22394's ~1:1 binding affinity ratio |
| Conditions | Functional assays using recombinant human 5-HT2 receptor subtypes; efficacy expressed as percentage of 5-HT (endogenous agonist) maximal response |
Why This Matters
For experimental models requiring concurrent 5-HT2C and 5-HT2A activation (e.g., ibogalog-mediated anti-neuropathic pain, psychoplastogenic signaling), PNU-22394 is functionally irreplaceable by highly selective 5-HT2C agonists like lorcaserin.
- [1] Smith BM, Thomsen WJ, Grottick AJ. The potential use of selective 5-HT2C agonists in treating obesity. Expert Opin Investig Drugs. 2006;15(3):257-266. doi:10.1517/13543784.15.3.257. PMID: 16503763. View Source
